4,7-Dichloro-2-cyclohexylquinazoline
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Overview
Description
Preparation Methods
The synthesis of 4,7-Dichloro-2-cyclohexylquinazoline typically involves the reaction of 2-cyclohexylquinazoline with chlorine gas under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) chloride, to facilitate the chlorination process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,7-Dichloro-2-cyclohexylquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully reduced derivatives.
Scientific Research Applications
4,7-Dichloro-2-cyclohexylquinazoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2-cyclohexylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
4,7-Dichloro-2-cyclohexylquinazoline can be compared with other similar compounds, such as:
4,7-Dichloroquinoline: A two-ring heterocyclic compound used as an intermediate in the synthesis of antimalarial drugs.
2-Cyclohexylquinazoline: A precursor in the synthesis of this compound.
Quinazoline Derivatives: A broad class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can be distinct from other quinazoline derivatives .
Properties
Molecular Formula |
C14H14Cl2N2 |
---|---|
Molecular Weight |
281.2 g/mol |
IUPAC Name |
4,7-dichloro-2-cyclohexylquinazoline |
InChI |
InChI=1S/C14H14Cl2N2/c15-10-6-7-11-12(8-10)17-14(18-13(11)16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI Key |
XPNFCDFTJPZQOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl |
Origin of Product |
United States |
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